molecular formula C18H17Br2N3O B11554613 2-[(2,4-Dibromophenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide

Cat. No.: B11554613
M. Wt: 451.2 g/mol
InChI Key: YRFBLUCXNWZYHM-CASIMXJUSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dibromophenyl group, an amino group, and a phenylbutenylidene group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dibromoaniline with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using advanced techniques such as column chromatography and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: A precursor used in the synthesis of the target compound.

    Acetohydrazide: Another precursor involved in the synthetic route.

    Phenylbutenylidene derivatives:

Uniqueness

2-[(2,4-Dibromophenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17Br2N3O

Molecular Weight

451.2 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C18H17Br2N3O/c1-13(7-8-14-5-3-2-4-6-14)22-23-18(24)12-21-17-10-9-15(19)11-16(17)20/h2-11,21H,12H2,1H3,(H,23,24)/b8-7+,22-13+

InChI Key

YRFBLUCXNWZYHM-CASIMXJUSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=C(C=C(C=C1)Br)Br)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1)Br)Br)C=CC2=CC=CC=C2

Origin of Product

United States

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